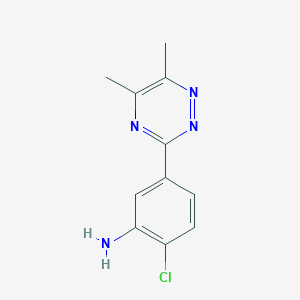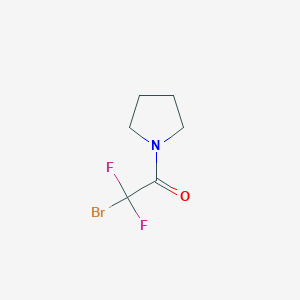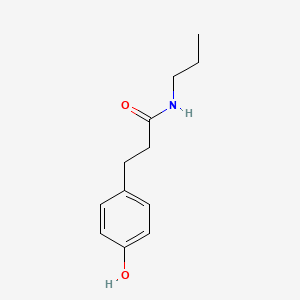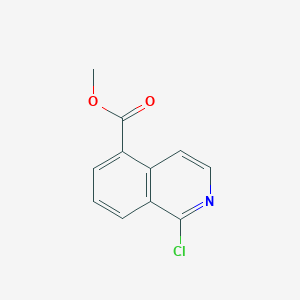
5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione
Descripción general
Descripción
5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione is a chemical compound with the molecular formula C9H12N2Si. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group at the 5-position of the pyrimidine ring. This modification imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with a trimethylsilylacetylene. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which facilitates the attachment of the trimethylsilylacetylene to the pyrimidine ring. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base, such as triethylamine, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The trimethylsilyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of antiviral and anticancer agents.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with specific proteins or nucleic acids, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-[(Trimethylsilyl)ethynyl]imidazole: Similar in structure but with an imidazole ring instead of a pyrimidine ring.
5-[(Trimethylsilyl)ethynyl]pyridine: Contains a pyridine ring, differing in the position of nitrogen atoms.
5-[(Trimethylsilyl)ethynyl]uracil: A derivative of uracil, another pyrimidine base.
Uniqueness
5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
83355-90-2 |
|---|---|
Fórmula molecular |
C9H12N2O2Si |
Peso molecular |
208.29 g/mol |
Nombre IUPAC |
5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O2Si/c1-14(2,3)5-4-7-6-10-9(13)11-8(7)12/h6H,1-3H3,(H2,10,11,12,13) |
Clave InChI |
GNZQSJOVDGWTLE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CNC(=O)NC1=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Ethyl-5-[4-(methylamino)-3-nitrophenyl]pyrimidine-2,4-diamine](/img/structure/B8752763.png)





